
trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester” is a type of boronic ester. Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are commonly used in Suzuki-Miyaura cross-coupling , a key step in synthesizing various compounds .
Chemical Reactions Analysis
Boronic esters participate in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .科学的研究の応用
Analytical Challenges and Solutions
Pinacolboronate esters, including trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester, are crucial in the Suzuki coupling reaction, a key method for forming complex molecules in organic chemistry. Analyzing these reactive esters poses significant challenges due to their tendency to hydrolyze into nonvolatile and poorly soluble boronic acids, complicating gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses. Innovative approaches involve using non-aqueous and aprotic diluents, along with highly basic mobile phases (pH 12.4) in reversed-phase HPLC, to stabilize these compounds for purity assessment (Zhong et al., 2012).
Green Chemistry Approaches
The synthesis of aryl- and alkylboronic acid pinacol esters from alkynes can be achieved via solvent-free conditions and microwave irradiation, highlighting an environmentally friendly method that reduces reaction times and avoids the use of metal catalysts. This approach underscores the importance of developing sustainable chemical processes in the synthesis of valuable boronic esters (Gioia et al., 2020).
Polymer Synthesis
Boronic acid pinacol esters are integral to the Suzuki-Miyaura coupling polymerization, enabling the creation of high-molecular-weight π-conjugated polymers with boronic acid ester end-groups. These polymers have potential applications in materials science, including organic electronics and photovoltaics (Nojima et al., 2016).
Photoinduced Decarboxylative Borylation
Visible light can catalyze the conversion of carboxylic acids into boronic esters, a method that simplifies the introduction of boron into organic molecules. This process, which does not require metal catalysts, opens up new possibilities for creating boron-containing compounds with broad utility in drug development and materials science (Fawcett et al., 2017).
Organocatalytic Reactions
The Beckmann rearrangement, catalyzed by phenylboronic acid in the presence of perfluoropinacol, represents an innovative use of boronic esters in synthesizing functionalized amide products. This technique offers a novel pathway for producing pharmaceuticals and commodity chemicals, showcasing the versatility of boronic esters in organic synthesis (Mo et al., 2018).
作用機序
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s interaction with its targets primarily involves the transformation of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst, is a common application of boronic esters .
Pharmacokinetics
The stability of boronic esters is a significant factor influencing their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new bonds at stereogenic centres, leading to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the synthetic utility of organoboranes, a related class of compounds, is tempered by their air and moisture sensitivity . Therefore, it is reasonable to assume that similar environmental factors could influence the action of trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester.
Safety and Hazards
特性
IUPAC Name |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJABIMANCDOSQ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2869111.png)
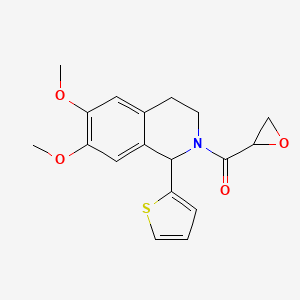
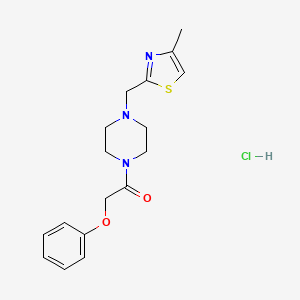

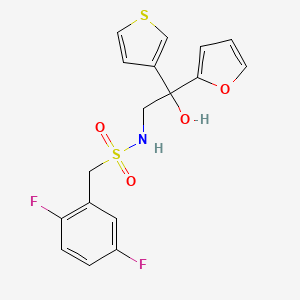
![Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2869118.png)

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)
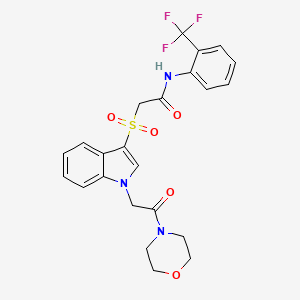
![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)
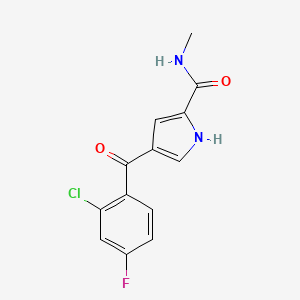
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)
